2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine
Description
2-(4-Ethylphenyl)-N,N-diisopropyl-4-quinolinamine is a quinoline derivative characterized by a 4-ethylphenyl substituent at the 2-position of the quinoline core and diisopropylamino groups at the 4-amino position. This structure confers distinct physicochemical properties, such as moderate lipophilicity due to the aromatic ethylphenyl group and steric bulk from the diisopropylamine moiety.
Properties
CAS No. |
853330-99-1 |
|---|---|
Molecular Formula |
C23H28N2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-N,N-di(propan-2-yl)quinolin-4-amine |
InChI |
InChI=1S/C23H28N2/c1-6-18-11-13-19(14-12-18)22-15-23(25(16(2)3)17(4)5)20-9-7-8-10-21(20)24-22/h7-17H,6H2,1-5H3 |
InChI Key |
VSADLHIHKIDJIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution with Diisopropylamine: The final step involves the substitution of the amino group on the quinoline ring with diisopropylamine. This can be achieved through a nucleophilic substitution reaction using diisopropylamine and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring and the ethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
N,N-Diethyl-2-(4-ethylphenyl)-4-quinolinamine (CID 45051276)
Structural Differences :
- Substituents: Diethylamino groups at the 4-position instead of diisopropyl.
- The diethyl group may also increase solubility due to lower hydrophobicity. Physicochemical Properties:
- Molecular formula: C₂₁H₂₄N₂
- SMILES:
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N(CC)CC - Collision cross-section (predicted): Data unavailable, but the linear alkyl chains may reduce rotational barriers compared to branched diisopropyl groups .
2-(4-Ethylphenyl)-N-isopentylquinolin-4-amine
Structural Differences :
- Substituents: A single isopentyl (3-methylbutyl) group at the 4-amino position.
- Computational modeling suggests such derivatives interact with residues (e.g., Y674, R295) in viral RNA-dependent RNA polymerases (RdRp), critical for antiviral activity . Biological Activity:
- Demonstrated inhibition of viral RNA synthesis in BVDV (bovine viral diarrhea virus) RdRp, highlighting the importance of the quinoline core and substituent positioning .
3-(4-Ethylphenyl)-2-Substituted Amino-3H-quinazolin-4-ones
Structural Differences :
- Core: Quinazolin-4-one instead of quinoline.
- Substituents: 4-ethylphenyl at position 3 and varied amino groups at position 2. Biological Activity:
- This suggests that the quinazolinone core and hydrazone substituents enhance target engagement while mitigating side effects .
7-Trifluoromethyl-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
Structural Differences :
- Substituents: Trifluoromethyl group at position 7 and trimethoxyphenyl at the 4-amino position.
- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability, while trimethoxyphenyl improves π-π stacking interactions with aromatic residues in enzyme pockets.
Biological Activity : - Exhibited 2–3× higher anticancer potency than doxorubicin in screening assays, underscoring the role of electron-deficient substituents in enhancing cytotoxicity .
N-(2-(4-Morpholinyl)ethyl)-2-(4-tert-butylphenyl)quinolin-4-amine
Structural Differences :
- Substituents: Morpholinylethyl group at the 4-amino position and tert-butylphenyl at position 2.
- Physicochemical Properties:
- Molecular formula: C₂₆H₃₃N₃O
- SMILES:
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN4CCOCC4.
Biological Activity
2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine is a synthetic compound belonging to the class of quinoline derivatives, characterized by a unique molecular structure that includes a quinoline core substituted with a 4-ethylphenyl group and two isopropyl groups. Its molecular formula is C21H25N2, with a molecular weight of approximately 323.44 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The chemical structure of this compound enhances its lipophilicity, which is crucial for its interaction with biological membranes and molecular targets. The compound's unique substitution pattern contributes to its distinct chemical and biological properties compared to other quinoline derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N2 |
| Molecular Weight | 323.44 g/mol |
| Solubility | Enhanced in polar solvents |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of key cellular pathways involved in cell survival and apoptosis. For instance, similar compounds have demonstrated efficacy against multiple cancer types by targeting cancer stem cells (CSCs) and enhancing sensitivity to other therapies such as radiation .
Antimicrobial Properties
Quinoline derivatives are well-known for their antimicrobial effects, which may extend to this compound. Studies have shown that compounds structurally related to this compound possess activity against various bacterial strains, including multi-drug resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests potential applications in treating infections caused by resistant pathogens.
Interaction Studies
Ongoing research aims to elucidate the interactions of this compound with specific enzymes or receptors involved in critical cellular pathways. Initial findings indicate that the compound may bind effectively to targets associated with cancer proliferation and microbial resistance .
Case Studies
- Anticancer Efficacy : A study investigated the effects of quinoline derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability in vitro, with IC50 values in the low micromolar range .
- Antimicrobial Activity : In another study focusing on antimicrobial properties, researchers tested various quinoline derivatives against MRSA and found that certain analogs exhibited MICs (Minimum Inhibitory Concentrations) in the single-digit micromolar range, highlighting the potential of these compounds for therapeutic use against resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
